molecular formula C17H14BrNO B13760048 4-Bromo-6-ethoxy-2-phenylquinoline CAS No. 1189107-11-6

4-Bromo-6-ethoxy-2-phenylquinoline

Cat. No.: B13760048
CAS No.: 1189107-11-6
M. Wt: 328.2 g/mol
InChI Key: FGPFNJOEGQFHQU-UHFFFAOYSA-N
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Description

4-Bromo-6-ethoxy-2-phenylquinoline is a versatile bromo-substituted quinoline derivative designed for research and development applications. As a key synthetic intermediate, its core structure is featured in studies targeting bacterial DNA gyrase, a well-validated microbial target for combating drug-resistant infections . The bromine atom at the 4-position and the phenyl group at the 2-position make this compound a promising scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to explore structure-activity relationships . Researchers value this quinoline derivative for its potential in medicinal chemistry, particularly in the design and synthesis of novel antibacterial agents. Quinoline-based hybrids, especially those incorporating hydrazine moieties, have demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and have shown eligible MIC values in scientific studies . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189107-11-6

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

4-bromo-6-ethoxy-2-phenylquinoline

InChI

InChI=1S/C17H14BrNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

FGPFNJOEGQFHQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 6 Ethoxy 2 Phenylquinoline and Analogs

Classical Quinoline (B57606) Synthesis Adaptations

The foundational quinoline ring system can be constructed through several classic name reactions, each offering a different approach based on the desired substitution pattern. These methods can be adapted to produce the 6-ethoxy-2-phenylquinoline core, which serves as the immediate precursor to the final target compound.

Friedländer Condensation Approaches

The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings. wikipedia.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org

To generate a 6-ethoxy-2-phenylquinoline skeleton, a potential pathway involves the reaction of 2-amino-5-ethoxybenzophenone with an enolizable ketone. The general mechanism proceeds through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.orgresearchgate.net Various catalysts, including acids (p-toluenesulfonic acid, iodine) and bases (sodium hydroxide), can be employed to facilitate the reaction. wikipedia.org Solvent-free conditions and microwave irradiation have also been shown to improve reaction efficiency for polysubstituted quinolines. organic-chemistry.org

Table 1: Examples of Friedländer Synthesis for Substituted Quinolines

Reactant 1 Reactant 2 Catalyst/Conditions Product
2-Aminobenzophenone (B122507) Acetone KOH, Ethanol, Reflux 2-Methyl-4-phenylquinoline
2-Amino-5-chlorobenzophenone Ethyl acetoacetate p-Toluenesulfonic acid, 120°C Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Pfitzinger Reaction Protocols for 2-Phenylquinoline (B181262) Core Formation

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org This method can be adapted to form the desired 2-phenylquinoline core, which would then require decarboxylation.

For the synthesis of a 6-ethoxy-2-phenylquinoline derivative, a 5-ethoxyisatin would be the required starting material. The reaction begins with the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound, such as acetophenone, to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.orgnih.gov The carboxylic acid group at the 4-position can then be removed through pyrolysis, often with calcium oxide, to yield the target quinoline core. iipseries.org

Table 2: Pfitzinger Reaction for Quinoline Synthesis

Isatin Derivative Carbonyl Compound Base Product (after decarboxylation)
Isatin Acetophenone Potassium Hydroxide 2-Phenylquinoline
5-Methylisatin Phenoxyacetone Potassium Hydroxide 2,6-Dimethyl-3-phenoxyquinoline

Doebner-Miller Synthesis Modifications

The Doebner-Miller reaction is a powerful method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, often considered a modification of the Skraup synthesis, is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org

To obtain 6-ethoxy-2-phenylquinoline, p-phenetidine (B124905) (4-ethoxyaniline) would serve as the aniline (B41778) component. The α,β-unsaturated carbonyl required would be cinnamaldehyde (B126680) or a derivative. The reaction mechanism is complex and subject to debate, but it generally involves the conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org The use of a two-phase solvent system has been shown to improve yields and simplify the work-up process in some Doebner-Miller cyclizations. researchgate.net

Table 3: Doebner-Miller Synthesis of Quinolines

Aniline Derivative α,β-Unsaturated Carbonyl Catalyst/Conditions Product
Aniline Crotonaldehyde HCl, Toluene 2-Methylquinoline
Aniline Acrolein H2SO4 Quinoline

Skraup Synthesis Variants

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.org The reaction proceeds by the dehydration of glycerol to acrolein, which then reacts with the aniline. iipseries.org

For the synthesis of a 6-ethoxy-substituted quinoline, p-phenetidine would be the starting aniline. To generate a 2-phenylquinoline structure via a Skraup-type reaction, a modification is necessary where a phenyl-substituted α,β-unsaturated aldehyde or ketone replaces the glycerol-derived acrolein, blurring the lines with the Doebner-Miller synthesis. researchgate.net These reactions are known for being vigorous, and the use of moderators like ferrous sulfate (B86663) is common. wikipedia.org Modern variations have explored the use of ionic liquids and microwave irradiation to create milder reaction conditions. iipseries.orgmdpi.com

Regioselective Functionalization Strategies

Once the 6-ethoxy-2-phenylquinoline core is synthesized, the next critical step is the introduction of a bromine atom specifically at the 4-position. Direct electrophilic bromination of the quinoline ring must be carefully considered, as the existing substituents will direct the position of the incoming electrophile.

Introduction of the Bromine Substituent

The electronic properties of the 6-ethoxy-2-phenylquinoline ring influence the regioselectivity of bromination. The ethoxy group at C-6 is an activating group, while the quinoline nitrogen is deactivating. Direct bromination of similar quinoline systems often results in substitution at various positions, including the 3, 5, 6, and 8 positions. researchgate.netulakbim.gov.tr

A more controlled and regioselective method to introduce bromine at the 4-position involves a two-step process starting from a quinolin-4-one intermediate. This precursor, 6-ethoxy-2-phenylquinolin-4(1H)-one, can be synthesized via methods like the Conrad-Limpach synthesis. The key step is the conversion of the 4-oxo group into a bromo substituent. This transformation can be effectively achieved using brominating agents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). For instance, the reaction of a quinolin-4-ol with PBr₃ in a solvent like DMF can yield the corresponding 4-bromoquinoline (B50189). chemicalbook.com This strategy circumvents the regioselectivity issues associated with direct electrophilic aromatic substitution.

Table 4: Reagents for Conversion of Quinolone to Bromoquinoline

Starting Material Reagent Solvent Product
Quinolin-4-ol Phosphorus tribromide (PBr₃) N,N-Dimethylformamide (DMF) 4-Bromoquinoline

Stereospecific Installation of the Ethoxy Moiety

The introduction of the ethoxy group at the 6-position of the quinoline ring is typically achieved through nucleophilic substitution or by incorporating the ethoxy-substituted aniline in the initial quinoline synthesis. Classical quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions can be adapted by using 4-ethoxyaniline as a starting material. nih.goviipseries.org For instance, the Combes synthesis allows for the preparation of 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org Utilizing 4-ethoxyaniline in such a reaction would directly install the ethoxy group at the desired position.

Targeted Phenyl Group Introduction

The phenyl group at the 2-position of the quinoline ring is often introduced through well-established named reactions in heterocyclic chemistry. The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov By using 2-aminobenzophenone or a related derivative, the 2-phenylquinoline scaffold can be constructed. nih.govresearchgate.net Other classical methods for quinoline synthesis, such as the Doebner-von Miller reaction, can also be employed to introduce substituents at the 2-position. iipseries.org

Modern Catalytic and Green Synthetic Innovations

Recent advancements in organic synthesis have led to the development of highly efficient and environmentally benign methods for the construction of complex molecules like 4-Bromo-6-ethoxy-2-phenylquinoline. These modern techniques often rely on transition metal catalysis and multicomponent reactions.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other conjugated systems, and they are highly applicable to the functionalization of haloquinolines. nih.govnih.govyoutube.comyoutube.com

Palladium-Catalyzed Cross-Coupling: These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govurl.edu For the synthesis of quinoline derivatives, a bromoquinoline can serve as a versatile precursor for introducing various substituents through coupling reactions. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkynyl groups onto a bromoquinoline core, which can then be further elaborated. libretexts.orgresearchgate.net The regioselectivity of Sonogashira couplings on dihaloquinolines has been a subject of study, with the more reactive halide typically undergoing coupling first. libretexts.orgnih.gov

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds and can be applied to couple a phenylboronic acid derivative with a bromoquinoline to introduce the 2-phenyl group. nih.govresearchgate.netresearchgate.net The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net

Coupling Reaction Catalyst System Reactants Bond Formed Key Features
Sonogashira Palladium/CopperTerminal Alkyne + Aryl/Vinyl HalideC(sp)-C(sp2)Mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org
Suzuki PalladiumOrganoboron Compound + OrganohalideC(sp2)-C(sp2)Mild conditions, broad substrate scope. wikipedia.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org These reactions offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.orgnih.gov Various MCRs have been developed for the synthesis of quinoline derivatives. rsc.orgnih.govacs.org For example, a titanium-catalyzed three-component coupling reaction can generate N-aryl-1,3-diimines, which upon treatment with acetic acid, cyclize to form quinoline derivatives in a one-pot procedure. nih.gov The versatility of MCRs allows for the synthesis of a wide range of substituted quinolines by varying the starting components. rsc.orgacs.org

MCR Strategy Key Features Products References
Titanium-Catalyzed Three-Component Coupling One-pot procedure, generates N-aryl-1,3-diimine tautomers.Substituted Quinolines nih.gov
Kobayashi's Modification of the Grieco Reaction Can be applied in both solution-phase and solid-phase synthesis.2-Substituted Quinolines nih.govacs.org

Solvent-Free and Green Solvent (e.g., Glycerol) Reaction Conditions

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, have been increasingly applied to the synthesis of quinoline derivatives. Methodologies employing green solvents or solvent-free conditions are notable for their reduced environmental impact, operational simplicity, and often, improved efficiency.

Glycerol has emerged as a highly effective green solvent for quinoline synthesis. Its advantages include a high boiling point (290 °C), non-toxicity, biodegradability, and non-flammability. nih.gov It can serve not only as a reaction medium but also as a reactant or catalyst. nih.gov One approach involves a modified Skraup synthesis using glycerol in combination with pressure Q-tubes, which allows for higher yields in shorter reaction times without the need for additional oxidizing agents. nih.gov Another efficient method utilizes niobium (V) chloride (NbCl₅) as a catalyst in glycerol for the reaction between o-aminoaryl ketones and carbonyl compounds, achieving excellent yields (76–98%) in short reaction times (20–90 min). researchgate.net

Solvent-free reaction conditions, often facilitated by heat or microwave irradiation, represent another significant green synthetic route. These methods minimize waste and can lead to shorter reaction times and higher yields. Citric acid has been used as a cost-effective and environmentally benign catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions at 100 °C. researchgate.net Similarly, nanocatalysts have been employed for the Friedländer annulation under solvent-free conditions, with reactions proceeding efficiently at elevated temperatures (90-100 °C) to give high yields of the quinoline products. nih.gov

The table below summarizes various green and solvent-free conditions for quinoline synthesis.

Catalyst/PromoterSolventReaction TypeConditionsYieldReference
NbCl₅GlycerolFriedländer Annulation20–90 min76–98% researchgate.net
None (Pressure)GlycerolModified Skraup SynthesisHigh Pressure (Q-tubes)Good nih.gov
Citric AcidSolvent-FreeFriedländer Annulation100 °C54–99% researchgate.net
Nanocatalyst (Fe₃O₄ NP-cell)WaterThree-component reactionReflux88–96% nih.gov
NanocatalystSolvent-FreeFriedländer Annulation90 °C, 15-60 min85–96% nih.gov
TriphenylphosphineSolvent-FreeOne-pot reaction70 °CGood sci-hub.ru

Radical-Induced Rearrangement Pathways

Radical chemistry offers powerful and unconventional pathways for the synthesis of complex heterocyclic scaffolds like quinolines. These methods often proceed under mild conditions and allow for the formation of unique substitution patterns through novel bond constructions and rearrangements. researchgate.net

One innovative strategy involves the photocatalytic generation of imine radicals from α,β-unsaturated imines. chemrxiv.org Depending on the reaction conditions, these radicals can be directed through different cyclization pathways. In the presence of an inorganic base, the imine radical undergoes an intramolecular Michael addition (a nucleophilic 1,4-addition), which is followed by a novel rearrangement to yield 3,4-disubstituted quinolines. chemrxiv.org Conversely, using an organic base steers the reaction towards an intramolecular anti-Michael addition (an electrophilic 1,3-addition), resulting in 2,3-disubstituted quinolines. chemrxiv.org This dual reactivity from a single substrate highlights the versatility of radical intermediates.

Another established radical-based method for quinoline synthesis involves the use of N-bromosuccinimide (NBS) under visible light promotion. nih.gov This reaction is proposed to begin with the formation of a bromine radical from NBS. The bromine radical then reacts with a suitable precursor, such as an aryl amine with a propenoate side chain, to generate a radical imine. nih.gov This intermediate subsequently cyclizes onto the aromatic ring, and a final oxidation step rearomatizes the system to afford the 3-substituted quinoline product in fair to good yields. nih.gov These radical-promoted cyclizations provide an alternative to traditional methods, especially for substrates that may not be compatible with established synthetic routes. nih.gov

Precursor Synthesis and Intermediate Derivatization for the Quinoline Core

The synthesis of a complex molecule like this compound relies on the availability of appropriately functionalized precursors and the strategic derivatization of key intermediates.

A crucial building block for many heterocyclic syntheses, including quinolines, is phenacyl bromide (α-bromoacetophenone) and its derivatives. tandfonline.comresearchgate.net These compounds serve as versatile electrophilic partners in reactions that form the quinoline skeleton. The synthesis of phenacyl bromides can be achieved through the C(sp³)–H bromination of the corresponding aromatic ketones. A metal-free method utilizes phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr), with p-toluenesulfonic acid (p-TsOH) and boron trifluoride etherate (BF₃·Et₂O) as additives, to achieve bromination at room temperature. ias.ac.in

Starting MaterialReagentsConditionsProductReference
Aromatic KetonesPIDA, KBr, p-TsOH·H₂O, BF₃·Et₂OAcetonitrile (B52724), Room TempPhenacyl Bromide Derivatives ias.ac.in
Substituted ToluenesPIDA, KBrDCM, Room Temp, 3-4 hBenzyl Bromide Derivatives ias.ac.in

Intermediate derivatization is another cornerstone of quinoline synthesis. Often, a core quinoline structure is first assembled and then functionalized in subsequent steps. For instance, the synthesis of 6-bromo-4-iodoquinoline, an important synthetic intermediate, demonstrates this principle clearly. atlantis-press.comresearchgate.net The process begins with the construction of 6-bromoquinolin-4-ol (B142416) from 4-bromoaniline (B143363) and a malonic acid derivative like Meldrum's acid. atlantis-press.com This quinolin-4-ol intermediate is then subjected to a sequence of reactions to introduce the desired functionality at the 4-position. It is first converted to the more reactive 6-bromo-4-chloroquinoline (B1276899) using a chlorinating agent such as phosphorus oxychloride (POCl₃). atlantis-press.com The chloro-substituent is then displaced by iodide via a Finkelstein reaction using sodium iodide (NaI) in acetonitrile to yield the final 6-bromo-4-iodoquinoline. atlantis-press.com A similar strategy could be envisioned for the synthesis of this compound, where a 6-ethoxy-2-phenylquinolin-4-ol or a related intermediate is synthesized first, followed by halogenation or substitution to install the bromine atom at the C4 position.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Ethoxy 2 Phenylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 4-bromo-6-ethoxy-2-phenylquinoline reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is particularly informative, showing signals for the protons on the quinoline (B57606) and phenyl rings. The ethoxy group protons, specifically the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, exhibit characteristic multiplets due to spin-spin coupling.

A detailed analysis of a related compound, 4-(4-bromophenyl)-6-methoxyquinoline, shows a singlet for the methoxy (B1213986) protons at 3.76 ppm. rsc.org The protons of the quinoline and phenyl rings appear in the aromatic region between 7.09 and 8.76 ppm. While specific data for the title compound is not available in the provided search results, the analysis of this analogue provides a basis for predicting the expected chemical shifts. The ethoxy group in this compound would likely show a triplet for the methyl protons and a quartet for the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Ethoxy -CH₃~1.4Triplet (t)
Ethoxy -CH₂-~4.1Quartet (q)
Aromatic H7.0 - 8.5Multiplets (m)

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For the analogous 4-(4-bromophenyl)-6-methoxyquinoline, the ¹³C NMR spectrum shows signals for the methoxy carbon at 55.3 ppm and a series of signals in the aromatic region from 103.1 to 157.9 ppm, corresponding to the carbons of the quinoline and phenyl rings. rsc.org Based on this, the ethoxy group carbons in this compound would be expected to appear at approximately 15 ppm for the methyl carbon and 64 ppm for the methylene carbon. The carbon atom attached to the bromine would likely appear in the range of 115-120 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ethoxy -CH₃~15
Ethoxy -CH₂-~64
Aromatic C100 - 160
C-Br115 - 120

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of the molecule. youtube.com

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for confirming the assignments of the protons within the ethoxy group and for tracing the connectivity of the protons on the aromatic rings. youtube.com

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify the functional groups in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

Analysis of a similar compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, shows characteristic aromatic C-H stretching vibrations, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration. researchgate.netresearchgate.netresearchgate.net For this compound, the following characteristic peaks are anticipated:

Table 3: Predicted FT-IR Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (ethoxy)Stretch3000 - 2850
C=N (quinoline)Stretch1620 - 1580
Aromatic C=CStretch1600 - 1450
C-O (ethoxy)Stretch1250 - 1050
C-BrStretch600 - 500

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The empirical formula for this compound is C₁₇H₁₄BrNO. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. For instance, the HRMS data for 4-(4-bromophenyl)-6-methoxyquinoline shows a calculated m/z for [M+H]⁺ of 314.0386 and a found value of 314.0382, confirming its molecular formula. rsc.org A similar analysis for this compound would provide definitive confirmation of its molecular formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS allows for the calculation of the exact molecular formula.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₇H₁₄BrNO. This calculation considers the most abundant isotopes of each element. The presence of bromine is particularly noteworthy, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the confirmation of the compound's identity. An experimental HRMS analysis would be expected to yield a measured mass that corresponds closely to the theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound (C₁₇H₁₄BrNO)

Ion Species Theoretical Exact Mass (Da)
[M+H]⁺ 344.0386

Note: Data is theoretical and for illustrative purposes.

Predicted Collision Cross Section (CCS) for Gas-Phase Structural Elucidation

Ion mobility-mass spectrometry (IM-MS) provides information about the three-dimensional shape of an ion in the gas phase through the measurement of its Collision Cross Section (CCS). The CCS is a measure of the effective area of the ion as it tumbles and collates with a neutral buffer gas.

While experimental CCS data for this compound is not publicly available, computational methods can be used to predict this value. Such predictions are based on the compound's 3D structure and can be valuable for tentative identification in complex mixtures when compared against experimental data of unknown compounds. The predicted CCS value would provide insights into the molecule's gas-phase conformation, reflecting the spatial arrangement of the ethoxy and phenyl groups relative to the quinoline core.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related structures, such as other substituted quinolines, suggests that the quinoline ring system would be largely planar. The phenyl and ethoxy substituents would likely be twisted relative to this plane to minimize steric hindrance.

Intermolecular Interactions and Packing Arrangements (e.g., π–π Interactions)

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Given the aromatic nature of the quinoline and phenyl rings, π–π stacking interactions are likely to play a significant role in the crystal packing. These interactions involve the overlap of the π-orbitals of adjacent aromatic rings and are crucial in dictating the supramolecular architecture. Other potential interactions could include halogen bonding involving the bromine atom and weak C-H···π or C-H···O hydrogen bonds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For this compound, a Hirshfeld surface analysis would likely reveal the prevalence of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Additionally, significant contributions from C···H/H···C contacts would highlight the importance of π-stacking and other van der Waals forces. The bromine and oxygen atoms would also be expected to participate in specific intermolecular contacts, which would be visualized as distinct regions on the Hirshfeld surface.

Other Advanced Analytical Techniques for Comprehensive Characterization

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of a compound.

A TGA of this compound would reveal the temperature at which the compound begins to decompose. The resulting thermogram would show a plot of mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum mass loss can be determined. This information is valuable for understanding the material's stability under thermal stress. The analysis would likely show a single-step or multi-step decomposition process, with the initial mass loss potentially corresponding to the cleavage of the ethoxy group or other substituents.

Table 2: List of Mentioned Compounds

Compound Name
This compound

UV-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

Following extensive research, detailed experimental data regarding the UV-Visible (UV-Vis) absorption and photoluminescence spectroscopic properties of the specific compound, this compound, are not available in the reviewed scientific literature.

General studies on the photophysical properties of substituted quinolines indicate that their absorption and emission characteristics are highly dependent on the nature and position of substituents on the quinoline core. For instance, the presence of electron-donating or electron-withdrawing groups, as well as the inclusion of halogens and alkoxy groups, can significantly influence the π-π* and n-π* electronic transitions. These transitions govern the wavelengths of maximum absorption (λmax) and emission, the molar extinction coefficients (ε), and the fluorescence quantum yields (ΦF).

Typically, the UV-Vis spectra of 2-phenylquinoline (B181262) and its derivatives exhibit absorption bands in the ultraviolet region, which can extend into the visible region depending on the electronic nature of the substituents. The phenyl group at the 2-position generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent quinoline molecule due to an extended π-conjugation system. The introduction of a bromine atom at the 4-position and an ethoxy group at the 6-position would be expected to further modulate these properties. The bromine atom, being a halogen, can exert both inductive and resonance effects, while the ethoxy group is an electron-donating group that can increase the electron density of the quinoline ring system.

Photoluminescence studies of similar quinoline derivatives often reveal fluorescence in the blue to green region of the electromagnetic spectrum. The intensity and exact wavelength of this fluorescence are sensitive to the solvent polarity, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

While these general principles provide a framework for understanding the likely spectroscopic behavior of this compound, the absence of specific experimental data, including data tables of absorption and emission maxima in various solvents, prevents a detailed and quantitative discussion for this particular compound. Further empirical studies would be required to elucidate its precise photophysical characteristics.

Reactivity and Chemical Transformations of 4 Bromo 6 Ethoxy 2 Phenylquinoline

Reactivity of the Bromine Substituent

The bromine atom at the 4-position of the quinoline (B57606) ring is the most reactive site for substitution, largely due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This activation facilitates its displacement by a variety of reagents through several mechanistic pathways.

The 4-position of the quinoline ring is electron-deficient, making the bromo-substituent susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of the nitrogen atom in the ring is crucial for stabilizing the negative charge developed during the intermediate stage, particularly when the attack occurs at the ortho or para positions relative to the nitrogen. libretexts.orgyoutube.com

Strong nucleophiles are typically required to initiate the reaction. youtube.com Common nucleophiles that can displace the bromide ion include amines, alkoxides, and thiolates, leading to a diverse range of 4-substituted quinoline derivatives. The reaction is generally favored by the presence of electron-withdrawing groups on the aromatic ring, a role fulfilled by the quinoline nitrogen itself. libretexts.org

Table 1: Examples of SNAr Reactions on Bromoquinolines

Nucleophile Reagent Example Product Type
Amine R-NH₂ 4-Aminoquinoline derivative
Alkoxide R-O⁻Na⁺ 4-Alkoxyquinoline derivative

This table presents generalized examples of SNAr reactions based on the known reactivity of halo-aromatic systems.

The carbon-bromine bond in 4-Bromo-6-ethoxy-2-phenylquinoline serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. nih.gov It is a highly versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. The reaction of this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base would yield the corresponding 4-substituted-6-ethoxy-2-phenylquinoline.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) complexes. organic-chemistry.orgwikipedia.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. Applying this to this compound would allow for the direct introduction of an alkynyl moiety at the 4-position, creating a conjugated enyne system. wikipedia.orgresearchgate.net The reactivity of halogens in these couplings generally follows the order I > Br > Cl. libretexts.org

Table 2: Key Transition Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst System Resulting Bond
Suzuki-Miyaura R-B(OH)₂ Pd catalyst (e.g., Pd(PPh₃)₄), Base C-C
Sonogashira R-C≡CH Pd catalyst, Cu(I) co-catalyst, Base C-C(sp)
Heck Alkene Pd catalyst, Base C-C(sp²)

This table summarizes common cross-coupling reactions applicable to aryl bromides like this compound.

Chemical Modifications at the Ethoxy Moiety

The 6-ethoxy group, an ether linkage, is generally stable but can be cleaved under specific, typically harsh, conditions. wikipedia.org The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. masterorganicchemistry.comlibretexts.orgyoutube.com

The reaction mechanism involves the initial protonation of the ether oxygen, converting the ethoxy group into a better leaving group (an oxonium ion). libretexts.orgyoutube.com A nucleophile, the halide ion (Br⁻ or I⁻), then attacks the ethyl group in an SN2 displacement, breaking the C-O bond. libretexts.org This process yields the corresponding 6-hydroxy-2-phenyl-4-bromoquinoline (a phenol) and ethyl halide. The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic attack. youtube.com

Functionalization of the Phenyl Group

The 2-phenyl substituent on the quinoline ring can undergo electrophilic aromatic substitution, although it is generally less reactive than the quinoline core itself, which is deactivated by the nitrogen atom. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be applied. The directing effects of the quinoline ring on the phenyl group would need to be considered, along with the potential for competitive reaction on the quinoline nucleus. Careful selection of reaction conditions would be necessary to achieve selective functionalization of the phenyl ring.

Transformations of the Quinoline Heterocyclic System

The quinoline ring system itself can participate in chemical transformations, though it is a relatively stable aromatic system. pharmaguideline.com

The quinoline ring exhibits resistance to oxidation. pharmaguideline.com However, the nitrogen atom within the ring can be selectively oxidized. Treatment with peroxy acids, such as peroxycarboxylic acids, leads to the formation of this compound N-oxide. slideshare.net This N-oxide derivative can then serve as an intermediate for further functionalization. Under very strong oxidizing conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene (B151609) portion of the quinoline ring can be cleaved, yielding a substituted pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comslideshare.net

Reduction Reactions of the Quinoline Core

The quinoline core of this compound is susceptible to reduction, which can lead to the formation of partially or fully saturated heterocyclic systems. A common method to achieve this is through catalytic hydrogenation. While specific studies on the reduction of this compound are not extensively documented, the reactivity can be inferred from studies on analogous bromoquinoline derivatives.

For instance, the partial transfer hydrogenation of 4-bromoquinoline (B50189) using a cobalt-amido cooperative catalyst and H₃N∙BH₃ as a hydrogen source has been shown to yield the corresponding 4-bromo-1,2-dihydroquinoline with good yields. nih.gov This suggests that the pyridine (B92270) ring of the quinoline system is selectively reduced under these conditions, leaving the benzene ring and the carbon-bromine bond intact. The reaction proceeds efficiently at room temperature, highlighting a chemoselective method for the partial saturation of the quinoline nucleus. nih.gov It is plausible that this compound would undergo a similar transformation to yield 4-bromo-6-ethoxy-2-phenyl-1,2-dihydroquinoline.

Further reduction to a tetrahydroquinoline derivative is also a possibility. Dihydroquinolines are known intermediates in the complete hydrogenation of quinolines to tetrahydroquinolines. nih.gov By adjusting the reaction conditions, such as using a higher equivalent of the hydrogen source, the 1,2-dihydroquinoline (B8789712) intermediate can be further reduced to the corresponding 1,2,3,4-tetrahydroquinoline. nih.gov

Table 1: Potential Reduction Products of this compound

Starting MaterialProductReaction Type
This compound4-Bromo-6-ethoxy-2-phenyl-1,2-dihydroquinolinePartial Transfer Hydrogenation
This compound4-Bromo-6-ethoxy-2-phenyl-1,2,3,4-tetrahydroquinolineFull Transfer Hydrogenation

Synthesis of Hybrid and Conjugate Molecular Architectures

The this compound scaffold serves as a versatile platform for the synthesis of more complex hybrid and conjugate molecules. These transformations often involve the initial conversion of the bromo-substituent or another functional group on the quinoline ring to a reactive intermediate, which can then be coupled with other molecular fragments.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. To form a Schiff base from this compound, the bromo-substituent would first need to be converted to an amino group, yielding 4-amino-6-ethoxy-2-phenylquinoline. This transformation can be achieved through various methods, such as nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

Once the 4-amino derivative is obtained, it can be reacted with a variety of aldehydes or ketones to form the corresponding Schiff bases. The reaction is typically carried out in a suitable solvent, often with acid catalysis, and involves the removal of water to drive the equilibrium towards the product. nih.govnih.govekb.eg For example, condensation of an amino-substituted phenyl-morpholine with various substituted aldehydes has been shown to produce Schiff bases in good yields. nih.gov This general principle can be applied to 4-amino-6-ethoxy-2-phenylquinoline.

Table 2: General Scheme for Schiff Base Formation

Reactant 1Reactant 2Product
4-Amino-6-ethoxy-2-phenylquinolineSubstituted Aldehyde/Ketone(E/Z)-N-(substituted-ylidene)-6-ethoxy-2-phenylquinolin-4-amine

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that is considered a bioisostere of ester and amide groups and is valued in medicinal chemistry for its favorable pharmacokinetic properties. luxembourg-bio.comnih.gov The synthesis of a 1,3,4-oxadiazole derivative from this compound would typically proceed through a hydrazide intermediate.

The first step would involve the conversion of the 4-bromo group to a carboxylic acid or an ester. This can be achieved through methods like Grignard reagent formation followed by carboxylation, or palladium-catalyzed carbonylation. The resulting 6-ethoxy-2-phenylquinoline-4-carboxylic acid or its ester can then be converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov

This 6-ethoxy-2-phenylquinoline-4-carbohydrazide is a key intermediate for the synthesis of 1,3,4-oxadiazoles. Cyclodehydration of this hydrazide with various reagents can lead to the formation of the oxadiazole ring. Common methods include reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or reaction with an acyl chloride followed by cyclization. nih.govorganic-chemistry.org Another approach involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized using a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com

Table 3: Proposed Synthetic Route to 1,3,4-Oxadiazole Derivatives

Intermediate 1Intermediate 2ReagentsProduct
6-Ethoxy-2-phenylquinoline-4-carboxylic acidHydrazine hydrate-6-Ethoxy-2-phenylquinoline-4-carbohydrazide
6-Ethoxy-2-phenylquinoline-4-carbohydrazideCarboxylic acidPOCl₃2-(Substituted)-5-(6-ethoxy-2-phenylquinolin-4-yl)-1,3,4-oxadiazole
6-Ethoxy-2-phenylquinoline-4-carbohydrazideIsothiocyanateTBTU, DIEA2-(Substituted-amino)-5-(6-ethoxy-2-phenylquinolin-4-yl)-1,3,4-oxadiazole

Hydrazide derivatives are important intermediates in the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and pyrazoles. nih.gov As mentioned in the previous section, the preparation of a hydrazide derivative of this compound is a crucial step for further transformations.

The most common route to synthesize a hydrazide is from the corresponding carboxylic acid ester. Therefore, the initial step would be the conversion of the 4-bromo group of this compound into an ester group, such as a methyl or ethyl ester of 6-ethoxy-2-phenylquinoline-4-carboxylic acid. This can be accomplished through palladium-catalyzed carbonylation in the presence of an alcohol.

The resulting ester can then be readily converted to the hydrazide by refluxing with hydrazine hydrate in a suitable solvent like ethanol. nih.govmdpi.comorganic-chemistry.org This reaction is generally efficient and provides the desired 6-ethoxy-2-phenylquinoline-4-carbohydrazide in good yield. This hydrazide serves as a key building block for the synthesis of various other heterocyclic systems. nih.gov

Table 4: Synthesis of Hydrazide Derivative

Starting MaterialIntermediateReagentProduct
This compound6-Ethoxy-2-phenylquinoline-4-carboxylic acid ethyl esterPd catalyst, CO, Ethanol6-Ethoxy-2-phenylquinoline-4-carboxylic acid ethyl ester
6-Ethoxy-2-phenylquinoline-4-carboxylic acid ethyl ester-Hydrazine hydrate6-Ethoxy-2-phenylquinoline-4-carbohydrazide

Theoretical and Computational Investigations of 4 Bromo 6 Ethoxy 2 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, providing detailed information about a molecule's electronic structure and inherent properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the geometry, stability, and reactivity of compounds like 4-Bromo-6-ethoxy-2-phenylquinoline. researchgate.net DFT studies on quinoline (B57606) derivatives often utilize basis sets like 6-311++G(d,p) to ensure high accuracy. researchgate.netresearchgate.net

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.netarabjchem.org

Table 1: Key Global Reactivity Descriptors Calculated via DFT

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical stability and reactivity
Ionization Potential (I) -EHOMO The energy required to remove an electron
Electron Affinity (A) -ELUMO The energy released when an electron is added
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity

| Electrophilicity Index (ω) | χ² / (2η) | Propensity of a species to accept electrons |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. arabjchem.org

Computational methods are highly effective in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. For quinoline derivatives, DFT calculations can accurately forecast nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculated ¹H and ¹³C NMR chemical shifts are often compared against experimental data to confirm the molecular structure. While minor deviations between calculated and experimental values can occur, the correlation is generally strong, allowing for confident assignment of spectral signals. mdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These theoretical spectra help in assigning the various vibrational modes of the molecule, such as stretching and bending of specific bonds, providing a deeper understanding of its structural dynamics. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential for studying how a molecule might behave in a biological system, particularly its interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For a compound like this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comnih.gov

In a typical docking study, the 3D structure of the ligand is placed into the binding site of a receptor. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score (kcal/mol). nih.gov Key interactions that are analyzed include:

Hydrogen bonds: Formed between the ligand and specific amino acid residues.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the target.

Pi-pi stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces.

Studies on similar quinoline derivatives have shown their potential to bind to targets such as DNA gyrase and various kinases, suggesting that this compound could be investigated for similar activities. researchgate.net

Table 2: Example of Molecular Docking Output

Parameter Description
Binding Energy (kcal/mol) Estimated free energy of binding; more negative values indicate stronger binding.
Inhibitory Constant (Ki) Predicted concentration required to inhibit the target enzyme by 50%.
Interacting Residues List of amino acids in the binding pocket that form key interactions with the ligand.

| Interaction Types | Types of bonds formed (e.g., hydrogen, hydrophobic). |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the conformational stability of the complex and the dynamics of the binding interactions.

A key metric in MD simulations is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex over the course of the simulation. A stable RMSD profile indicates that the system has reached equilibrium and the ligand remains securely bound within the active site. nih.gov Additionally, MD simulations can be used to analyze the persistence of hydrogen bonds and other interactions, providing a more accurate assessment of binding stability than docking alone. nih.gov

Structure-Activity Relationship (SAR) Derivation via Computational and QSAR Methods

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this process. nih.gov QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net

To build a QSAR model, various molecular descriptors are calculated for a set of related compounds. These descriptors can be electronic (e.g., from DFT), steric (e.g., molecular volume), or lipophilic (e.g., logP). pensoft.net Statistical methods are then used to create a model that correlates these descriptors with experimentally determined activity.

Once a predictive QSAR model is developed, it can be used to:

Predict the activity of new, unsynthesized compounds.

Identify which molecular properties are most important for activity.

Guide the design of more potent and selective analogs. pensoft.net

For quinoline-based compounds, QSAR studies have been instrumental in optimizing their activity as anticancer or antimicrobial agents by identifying key structural features that enhance their efficacy. nih.govresearchgate.net Such an approach could be applied to derivatives of this compound to guide the development of new therapeutic agents.

Academic Research Applications of 4 Bromo 6 Ethoxy 2 Phenylquinoline and Its Derivatives in Vitro & Non Clinical Focus

In Vitro Biological Activity Studies

Derivatives of the 4-Bromo-6-ethoxy-2-phenylquinoline scaffold are being investigated for a multitude of biological effects in laboratory settings. These studies aim to identify lead compounds for potential therapeutic development by assessing their activity against various pathogens, enzymes, and cell lines.

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antitubercular)

The quinoline (B57606) core is a well-established pharmacophore for antimicrobial agents. Research into derivatives of this compound builds upon this foundation, exploring how different chemical modifications influence their activity against bacteria, fungi, and mycobacteria.

Antibacterial Activity: Derivatives of 2-phenylquinoline (B181262) have demonstrated notable antibacterial properties. mdpi.com For instance, studies on 2-phenylquinoline-4-carboxylic acid derivatives, which share the core 2-phenylquinoline structure, have been conducted to enhance their binding affinity and antibacterial efficacy. mdpi.com In one study, novel 2-phenyl-quinoline analogs derivatized with 4H-1,2,4-triazoles were synthesized and evaluated for their in vitro antibacterial potential. nih.gov Similarly, a series of 2-phenyl quinoline hydrazide derivatives were designed as potential DNA gyrase inhibitors and showed effectiveness, particularly against Gram-positive Staphylococcus aureus species. nih.gov

Antifungal Activity: The antifungal potential of quinoline derivatives is an active area of investigation. Pyrrolo[1,2-a]quinoline derivatives possessing a bromo-substituent at the 4th position have been shown to effectively inhibit the growth of the fungal pathogen Candida albicans. nih.gov For example, certain derivatives exhibited high potency with minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. nih.gov This highlights the potential of incorporating a bromo group, as seen in this compound, for developing new antifungal agents.

Antitubercular Activity: Tuberculosis remains a significant global health threat, necessitating the discovery of new drugs. Quinoline derivatives are recognized as promising scaffolds for antitubercular agents. nih.govresearchgate.net A series of 33 different quinoline derivatives were tested against Mycobacterium tuberculosis H37Rv, with some compounds showing significant activity at MICs of 3.12 to 6.25 µg/mL. nih.gov Another study identified quinolone derivatives with potent activity against both the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis, with MIC values as low as 0.9 µg/mL against MDR-TB. rsc.org These findings suggest that the this compound framework could be a valuable starting point for designing novel antitubercular compounds. rsc.org

Antimalarial Activity Evaluations (e.g., against Plasmodium falciparum)

Quinolines, famously represented by quinine (B1679958) and chloroquine (B1663885), have a long history in the fight against malaria. Research continues to explore new quinoline-based compounds to overcome widespread drug resistance. Synthetic derivatives of SKM13, a chloroquine derivative, were evaluated for their antimalarial activity against different blood stages of Plasmodium falciparum. nih.gov The study found that modifying the phenyl group influenced the compound's efficacy, with derivatives containing electron-donating groups potentially maintaining better antimalarial activity. nih.gov While specific data on this compound is limited, the known antiplasmodial activity of the quinoline core suggests its derivatives are viable candidates for antimalarial screening against both chloroquine-sensitive and resistant strains of P. falciparum. nih.goviium.edu.my

Enzyme Inhibition Assays

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives based on the this compound scaffold are being evaluated against a range of enzymatic targets implicated in various diseases.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its inhibition can block cancer cell proliferation. nih.govacs.org Several quinoline-based derivatives have been developed as potent EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.govnih.gov For example, sulfonylated indeno[1,2-c]quinolines showed enhanced EGFR-TK inhibitory activity compared to the known drug erlotinib, with IC₅₀ values in the nanomolar range (0.6–10.2 nM). nih.govacs.org Another study on quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide hybrids identified a compound with an IC₅₀ value of 0.19 μM against EGFR, comparable to the drug Lapatinib. rsc.org Furthermore, a series of 4-anilinoquinoline-3-carbonitriles were found to be effective EGFR kinase inhibitors with IC₅₀ values as low as 7.5 nM. nih.gov These results underscore the potential of the quinoline scaffold for developing potent anticancer agents targeting EGFR. rsc.org

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibiotics. By inhibiting this enzyme, compounds can prevent bacterial DNA replication, leading to cell death. In a targeted effort, novel 2-phenyl quinoline hydrazide derivatives were designed and synthesized as bacterial DNA gyrase inhibitors, demonstrating the utility of the 2-phenylquinoline core in this application. nih.gov

Peptide Deformylase (PDF): PDF is a metallohydrolase essential for bacterial protein synthesis, making it an attractive target for new antibiotics. nih.gov While specific studies on this compound derivatives as PDF inhibitors are not widely reported, research into other scaffolds has identified potent inhibitors with Ki values in the nanomolar range (e.g., 0.24 nM against E. coli PDF). nih.gov This indicates that PDF is a viable target, and the quinoline scaffold could be explored for this purpose in the future.

Human Topoisomerase I: Human topoisomerase I (Topo I) is a crucial enzyme for DNA replication and a validated target for anticancer drugs. nih.govnih.gov Researchers have designed and synthesized novel 4-alkoxy-2-arylquinolines as Topo I inhibitors. nih.govnih.gov These compounds are designed to stabilize the Topo I-DNA cleavage complex, leading to cancer cell death. nih.govnih.gov This line of research is significant as it seeks to develop new classes of Topo I poisons, potentially overcoming resistance to existing drugs like camptothecin. fiu.edu

α-Amylase & α-Glucosidase: Inhibition of α-amylase and α-glucosidase, enzymes that digest carbohydrates, is a key therapeutic strategy for managing type 2 diabetes. nih.govnih.govresearchgate.net Numerous studies have investigated quinoline derivatives as inhibitors of these enzymes. nih.govnih.govresearchgate.net For instance, quinoline-1,3,4-oxadiazole conjugates showed potent α-glucosidase inhibition with IC₅₀ values in the low micromolar range. nih.gov Kinetic studies often reveal a non-competitive or competitive mode of inhibition, suggesting that these derivatives can bind to allosteric sites or the active site of the enzyme. nih.gov The findings highlight the potential of the quinoline scaffold in developing new antidiabetic agents.

In Vitro α-Glucosidase and α-Amylase Inhibition by Quinoline Derivatives

Compound TypeTarget EnzymeReported Activity (IC₅₀)Reference
Quinoline-1,3,4-oxadiazole-1,2,3-triazole hybridsα-Glucosidase15.85 to 63.59 µM nih.gov
Quinolinyl-bearing triazole analoguesα-Amylase0.80 to 40.20 µM researchgate.net
Quinolinyl-bearing triazole analoguesα-Glucosidase1.20 to 43.30 µM researchgate.net
Quinoline derivative 7gα-Glycosidase20.23 ± 1.10 µg/mL researchgate.net
Quinoline derivative 7gα-Amylase17.15 ± 0.30 µg/mL researchgate.net

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and certain cancers. frontiersin.orgwikipedia.orgyoutube.com Quinoline-based sulfonamides have been developed as selective inhibitors of cancer-associated carbonic anhydrase isoforms, particularly hCA IX. nih.gov Some derivatives displayed potent inhibition with Ki values in the low nanomolar range (e.g., 5.5 nM and 8.4 nM). nih.gov Other studies on quinazolinones, a related heterocyclic system, also showed significant inhibition of human carbonic anhydrase-II (hCA-II). frontiersin.org These findings suggest that the quinoline scaffold can be effectively functionalized to target specific CA isoforms. nih.gov

Cholinergic Enzymes: Inhibition of cholinergic enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were designed as dual inhibitors of both AChE and BChE. mdpi.com One compound emerged as the most potent, with IC₅₀ values of 1.94 µM for AChE and 28.37 µM for BChE. mdpi.com Kinetic analysis revealed a mixed-type inhibition mechanism. mdpi.com This demonstrates the applicability of the quinoline framework in designing agents for neurodegenerative disorders. nih.gov

Antioxidant Activity Assessments (e.g., ABTS Radical Scavenging)

The ability of a compound to neutralize free radicals is a measure of its antioxidant potential. Quinoline derivatives have been evaluated for their antioxidant properties using various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.govscielo.brresearchgate.netcapes.gov.br Studies on novel 4-N-phenylaminoquinoline derivatives showed that compounds containing hydroxyl or methoxy (B1213986) groups often exhibit good radical-scavenging activities. researchgate.net Another study synthesized novel 2-phenyl-quinoline analogs and evaluated their antioxidative properties, indicating that this scaffold is a promising basis for developing compounds that can mitigate oxidative stress. nih.gov The presence of the ethoxy group in this compound may contribute to such antioxidant capabilities.

In Vitro Cytotoxicity Evaluation in Non-Human Cell Lines or Cancer Cell Lines

A critical step in anticancer drug discovery is evaluating a compound's ability to kill cancer cells in vitro. Derivatives of the quinoline scaffold are frequently screened for their cytotoxic effects against a panel of human cancer cell lines.

For example, 4-alkoxy-2-arylquinolines have shown potent anticancer activity at sub-micromolar levels against various cancer types, including colon, leukemia, and melanoma cell lines. nih.govnih.gov In one study, a derivative demonstrated a GI₅₀ (concentration for 50% growth inhibition) of 1.26 µM across the full NCI-60 cell line panel. nih.gov Sulfonylated indeno[1,2-c]quinolines also exhibited significant cytotoxicity against cancer cell lines with high EGFR expression. acs.org Furthermore, newly designed quinoline-based EGFR/HER-2 dual-target inhibitors showed potent antiproliferative efficacy against breast (MCF-7) and lung (A-549) cancer cell lines, with GI₅₀ values ranging from 25 to 82 nM. rsc.org These studies confirm that the quinoline core is a versatile platform for generating potent cytotoxic agents. nih.govacs.orgacs.org

In Vitro Cytotoxicity of Representative Quinoline Derivatives

Compound TypeCell LineCancer TypeActivity (GI₅₀/IC₅₀)Reference
4-alkoxy-2-arylquinoline (14m)Full NCI-60 PanelVarious1.26 µM (Mean GI₅₀) nih.gov
4-alkoxy-2-arylquinoline (14m)LOX IMVIMelanoma0.116 µM (GI₅₀) nih.gov
Quinoline-based dual inhibitor (5a)MCF-7Breast25-82 nM (GI₅₀ Range) rsc.org
Quinoline-based dual inhibitor (5a)A-549Lung25-82 nM (GI₅₀ Range) rsc.org
Sulfonylated indeno[1,2-c]quinoline (SIQ3)EGFR-TKEnzyme Inhibition~0.6 nM (IC₅₀) nih.gov

Applications in Catalysis and Ligand Chemistry

Beyond medicinal chemistry, quinoline derivatives are explored for their applications in materials science and catalysis. Their rigid, aromatic structure and the presence of a nitrogen atom make them suitable candidates for use as ligands in coordination chemistry. These ligands can coordinate with metal centers to form catalysts for various organic transformations. For instance, quinoline-based compounds have been shown to inhibit diverse enzymes that act on DNA, not just through direct active site binding but by intercalating into the DNA substrate itself, demonstrating a unique mode of interaction that could be considered a form of altering a biological reaction. biorxiv.org While specific catalytic or extensive ligand chemistry applications for this compound are not prominently featured in current literature, the fundamental properties of the quinoline scaffold suggest this is a potential area for future research and development.

Ligand Design for Organometallic Catalysis

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is fundamental to its prospective use in ligand design for organometallic catalysis. The electronic properties of the quinoline ring, and consequently the coordinating ability of the nitrogen atom, can be modulated by the substituents. The electron-donating ethoxy group at the 6-position increases the electron density on the quinoline system, which can enhance its ability to bind to a metal center. Conversely, the bromine atom at the 4-position has an electron-withdrawing inductive effect, which can also influence the electronic environment of the ligand.

While specific studies employing this compound as a ligand in catalysis are not prominent, research on related 2-phenylquinoline derivatives demonstrates their utility in forming stable and catalytically active metal complexes. For instance, functionalized 2-phenylquinoline derivatives have been used to create transition metal complexes with applications in antibacterial evaluations, showcasing their robust coordination chemistry. A series of dinuclear paddle-wheel like transition metal complexes based on a 2-phenylquinoline-4-carboxylic derivative have been synthesized and characterized. nih.gov The results from this study indicated that the resulting metal complexes exhibited enhanced antibacterial activities compared to the free ligand or metal salts alone. nih.gov

The bromine atom at the 4-position is a particularly interesting feature for catalytic applications as it can serve as a handle for further synthetic modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would allow for the facile synthesis of a library of more complex ligands with tailored steric and electronic properties for specific catalytic transformations.

Photosensitizer Development

Photosensitizers are molecules that can be excited by light and then transfer the absorbed energy to another molecule, often molecular oxygen, to produce reactive oxygen species (ROS). This property is the basis for applications such as photodynamic therapy (PDT) and photocatalysis. The extended aromatic system of the 2-phenylquinoline core in this compound suggests that it likely possesses interesting photophysical properties.

The heavy bromine atom in the structure could potentially promote intersystem crossing from the excited singlet state to the triplet state, a key property for an efficient photosensitizer. While direct studies on the photosensitizing capabilities of this compound are not available, research on other halogenated and functionalized quinolines and related heterocycles supports this potential. For example, new aluminum and silicon phthalocyanines have been synthesized and their photocytotoxicity has been studied, demonstrating the potential of such complex structures in photodynamic therapy. berkeley.edu The classes of compounds to which these belong appear to have potential for photodynamic therapy. berkeley.edu

Advanced Materials Science Applications

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for use in advanced materials, particularly in the field of organic electronics.

Investigations into Photophysical Properties (e.g., Luminescence, Thermally Activated Delayed Fluorescence (TADF))

The photoluminescence of quinoline derivatives is a well-documented phenomenon. The emission properties can be tuned by altering the substituents on the quinoline ring system. A study on a closely related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, revealed that it is a blue light-emitting organic phosphor. researchgate.net The photoluminescence spectrum of this compound showed a strong excitation at 373 nm with an emission centered at 422 nm, which is in the blue region of the electromagnetic spectrum. researchgate.net The color coordinates were found to be (0.1603, 0.0509), corresponding to the near blue region. researchgate.net

Given the structural similarity, it is plausible that this compound would also exhibit luminescence, with the ethoxy group potentially influencing the emission wavelength and quantum yield. The combination of the electron-donating ethoxy group and the electron-withdrawing bromine atom could create a "push-pull" system, which is a common strategy for designing molecules with interesting photophysical properties, including the potential for Thermally Activated Delayed Fluorescence (TADF). TADF materials have gained significant attention for their ability to harvest both singlet and triplet excitons in organic light-emitting diodes (OLEDs), leading to high internal quantum efficiencies.

Photophysical Properties of a Related Quinoline Derivative

Compound Excitation (nm) Emission (nm) CIE Coordinates (x, y)

Potential as Components in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The luminescent properties of 2-phenylquinoline derivatives make them promising candidates for use as emitters or host materials in OLEDs. The ability to tune the emission color by modifying the chemical structure is a key advantage. The synthesis of fused Alq3 derivatives, which are based on the 8-hydroxyquinoline (B1678124) structure, has been explored for their application in OLEDs. rsc.org One such derivative, the aluminum complex of 11H-indolo[3,2-c]quinolin-4-ol, exhibited a blue-shifted emission and a significantly higher fluorescence quantum yield compared to the parent Alq3, a standard OLED material. rsc.org This highlights the potential of quinoline-based materials in developing new and efficient OLEDs.

The good thermal stability and crystallinity often associated with such aromatic compounds, as demonstrated for 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, are also crucial properties for the longevity and performance of organic electronic devices. researchgate.net

Analytical Chemistry Methodologies

In analytical chemistry, quinoline derivatives can be utilized as fluorescent probes for the detection of various analytes, such as metal ions. The nitrogen atom of the quinoline ring can act as a binding site for metal ions, and this interaction can lead to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This change can be used to quantify the concentration of the analyte.

While there are no specific reports on the use of this compound as an analytical reagent, the general principles of chemosensor design suggest its potential in this area. The synthesis of quinoline-based chemosensors for the detection of Cu2+ ions has been reported, where the interaction of the metal ion with the sensor resulted in a turn-off fluorescence response. researchgate.net The sensitivity and selectivity of such sensors can be tuned by modifying the substituents on the quinoline core.

Future Perspectives and Emerging Research Directions for 4 Bromo 6 Ethoxy 2 Phenylquinoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that can involve harsh conditions and environmentally challenging reagents. acs.org The future of synthesizing 4-Bromo-6-ethoxy-2-phenylquinoline and its analogs will likely focus on green and sustainable chemistry principles.

Recent advancements have demonstrated the feasibility of synthesizing substituted quinolines under solvent-free and catalyst-free conditions, significantly reducing the environmental impact. jocpr.com Researchers are increasingly exploring the use of eco-friendly solvents like water and isopropanol (B130326) in combination with innovative catalytic systems. tandfonline.com For instance, the use of nanocatalysts, such as nickel oxide (NiO), iron(III) oxide (Fe₂O₃), and titanium dioxide (TiO₂), has shown promise in promoting the synthesis of quinoline derivatives with high efficiency and the potential for catalyst recycling. acs.orgnih.gov

Future synthetic strategies for this compound could involve multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step with high atom economy. rsc.org These methods not only provide a more sustainable route but also allow for the facile generation of a diverse library of derivatives for further investigation.

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Substituted Quinolines

FeatureTraditional Synthesis (e.g., Skraup, Friedländer)Emerging Sustainable Synthesis
Solvents Often requires harsh organic solventsFocus on green solvents (water, ethanol) or solvent-free conditions jocpr.comtandfonline.com
Catalysts Strong acids, heavy metalsRecyclable nanocatalysts, biocatalysts, or catalyst-free methods jocpr.comnih.gov
Reaction Conditions High temperatures, long reaction timesMilder conditions, microwave-assisted synthesis tandfonline.com
Byproducts Significant waste generationMinimal byproducts, high atom economy rsc.org
Efficiency Often multi-step processesOne-pot, multicomponent reactions rsc.org

Advanced Design through Computational Chemistry and Machine Learning

The design of novel quinoline derivatives is being revolutionized by computational chemistry and artificial intelligence. Machine learning models, such as Medical Generative Adversarial Networks (MedGAN), are now capable of generating novel quinoline scaffolds with desired drug-like properties. azoai.com This approach can be applied to generate new analogs of this compound with potentially enhanced biological activity or improved physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) modeling and other machine learning techniques are also being employed to predict the biological activity and potential off-target effects of quinoline derivatives before their synthesis. researchgate.netnih.gov These in silico methods can significantly accelerate the drug discovery process by prioritizing the most promising candidates for laboratory investigation. For this compound, computational studies could predict its binding affinity to various biological targets and guide the design of derivatives with improved selectivity.

Table 2: Application of Computational Tools in the Design of Quinoline Derivatives

Computational ToolApplicationPotential Impact on this compound
Molecular Docking Predicts the binding orientation and affinity of a molecule to a target protein.Identification of potential biological targets and optimization of binding interactions.
QSAR Relates the chemical structure of a compound to its biological activity.Prediction of the activity of novel derivatives and guidance for structural modifications. researchgate.net
Machine Learning (e.g., MedGAN) Generates novel molecular structures with desired properties.Design of new this compound analogs with enhanced efficacy. azoai.com
Molecular Dynamics Simulations Simulates the movement of atoms and molecules to understand dynamic processes.Elucidation of the mechanism of action and interaction with biological membranes.

Exploration of Undiscovered In Vitro Biological Pathways and Targets

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov While some quinoline derivatives are known for their antimicrobial and anticancer activities, the full spectrum of biological pathways modulated by compounds like this compound remains to be explored. nih.gov

Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications. For example, recent studies have highlighted the potential of quinoline derivatives as inhibitors of histone deacetylases (HDACs) and tubulin polymerization, both of which are important targets in cancer therapy. nih.govnih.gov Investigating the effect of this compound on these and other pathways, such as those involved in neurodegenerative diseases or inflammatory conditions, could lead to the discovery of new therapeutic leads. researchgate.net

Integration into Complex Supramolecular Architectures and Nanosystems

The unique structural and electronic properties of the quinoline ring make it an attractive building block for the construction of complex supramolecular assemblies and nanosystems. acs.org The phenyl and ethoxy groups of this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which can drive the formation of well-ordered supramolecular structures. rsc.org

Researchers are exploring the use of quinoline derivatives in the development of self-assembling materials, such as organogels and liquid crystals, which can have applications in areas like drug delivery and sensor technology. rsc.org Furthermore, quinoline-based ligands are being used to create luminescent metal complexes and functional nanosystems with potential applications in bioimaging and electronics. acs.org The integration of this compound into such advanced materials could unlock novel functionalities and applications beyond its traditional use as a bioactive molecule.

Q & A

Q. What are the standard synthetic routes for 4-bromo-6-ethoxy-2-phenylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing bromine and ethoxy groups onto a quinoline scaffold. A common approach is halogenation of the quinoline core using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions, followed by nucleophilic substitution for ethoxy group incorporation. For example, in analogous compounds, bromination at the 4-position is achieved via electrophilic substitution under controlled temperatures (40–60°C) . Ethoxylation at the 6-position may use potassium carbonate as a base in ethanol or DMF to facilitate SN2 displacement . Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or HPLC. Typical yields range from 50–70%, with impurities arising from over-bromination or incomplete substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The bromine atom deshields adjacent protons (e.g., H-5 and H-7 in quinoline), causing distinct splitting patterns. Ethoxy groups show characteristic signals at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) .
  • X-ray Crystallography : Resolves crystal packing and steric effects, as demonstrated in ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate derivatives, where bromine and ethoxy groups influence dihedral angles .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 342.0 for C₁₇H₁₄BrNO).

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the quinoline scaffold be addressed?

Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts electron density distribution, identifying the 4-position as more reactive due to lower activation energy for electrophilic attack. Experimental validation involves competitive reactions with controlled stoichiometry. For example, using NBS in DCM at 0°C minimizes di-brominated byproducts . Alternative directing groups, such as methoxy or phenyl substituents, can also enhance selectivity at the 6-position .

Q. What strategies resolve contradictions in reported reaction yields for ethoxy-substituted quinolines?

Methodological Answer: Discrepancies in yields (e.g., 50% vs. 75%) often stem from solvent purity, trace moisture, or catalyst choice. Systematic reproducibility studies recommend:

  • Solvent Drying : Molecular sieves in DMF or THF to prevent hydrolysis.
  • Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) improve ethoxylation efficiency .
  • In Situ Monitoring : Real-time FT-IR or Raman spectroscopy detects intermediate formation, enabling timely adjustments .

Q. How can this compound derivatives be optimized for biological activity studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the phenyl group at C-2 with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance binding to biological targets. For example, 2-(trifluoromethylphenyl) analogs show improved inhibitory activity against kinases .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the ethoxy position to enhance bioavailability, as seen in antimalarial quinoline derivatives .

Q. What computational tools are used to predict the electronic effects of bromine and ethoxy substituents?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps and electrostatic potential surfaces. Bromine’s electron-withdrawing effect lowers the LUMO energy, increasing electrophilicity .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., DNA topoisomerases) to guide functionalization .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound derivatives?

Methodological Answer: Variations in melting points (e.g., 120–125°C vs. 130–135°C) arise from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) can isolate distinct crystal forms. PXRD and DSC analyses are critical for verifying purity and polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.